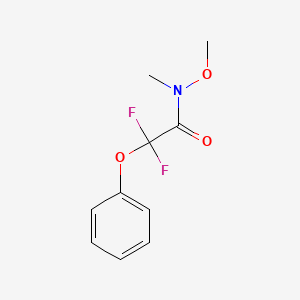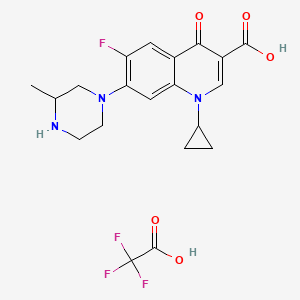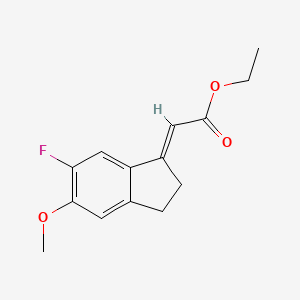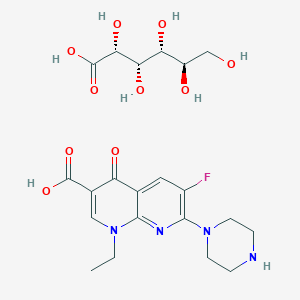
Enoxacin gluconate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enoxacin gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibacterial agent. Enoxacin is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The gluconate form enhances its solubility and stability, making it suitable for various pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of enoxacin gluconate involves dissolving gluconic acid in pure water in a reaction container with a stirring device. Enoxacin is then added to the solution, and the mixture is stirred to react. The reaction is allowed to stand, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods. The process includes the use of pH-regulating agents to enhance the solubility of enoxacin in water and selecting appropriate isoosmotic regulating agents to ensure stability and clinical efficacy .
化学反应分析
Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including:
Oxidation: Enoxacin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert enoxacin into its reduced forms.
Substitution: Enoxacin can undergo substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of enoxacin, which may have altered antibacterial properties .
科学研究应用
Enoxacin gluconate has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study DNA gyrase and topoisomerase IV inhibition.
Biology: Investigated for its role in enhancing RNA interference (RNAi) and microRNA processing
Medicine: Applied in the treatment of bacterial infections, including urinary tract infections and gonorrhea It also shows potential in cancer therapy by modulating microRNA processing.
Industry: Utilized in the development of antibacterial agents and as a template for designing new drugs.
作用机制
Enoxacin gluconate exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, enoxacin prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death . Additionally, enoxacin enhances RNA interference by binding to TAR RNA binding protein (TRBP), facilitating the processing of microRNAs .
相似化合物的比较
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties but different pharmacokinetics.
Levofloxacin: Known for its effectiveness against a broader range of bacteria.
Norfloxacin: Used primarily for urinary tract infections and has a different side effect profile.
Uniqueness: Enoxacin gluconate is unique due to its enhanced solubility and stability, making it suitable for intravenous administration. Its ability to modulate RNA interference and microRNA processing sets it apart from other fluoroquinolones, providing additional therapeutic potential in cancer treatment and antiviral applications .
属性
CAS 编号 |
85200-30-2 |
|---|---|
分子式 |
C21H29FN4O10 |
分子量 |
516.5 g/mol |
IUPAC 名称 |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI 键 |
UQCAODSJNCBXEG-IFWQJVLJSA-N |
手性 SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)
![[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)
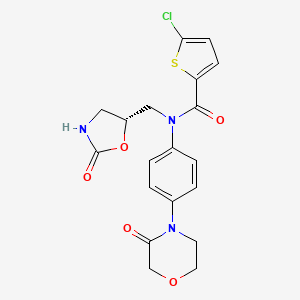
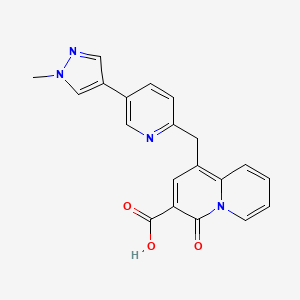
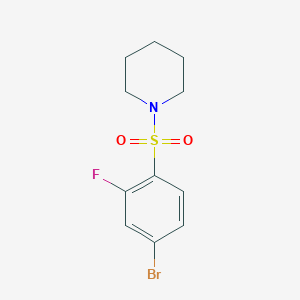
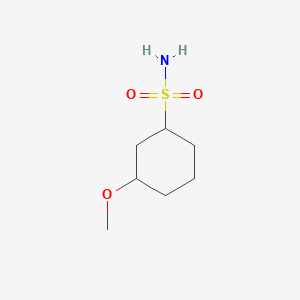
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B12339985.png)

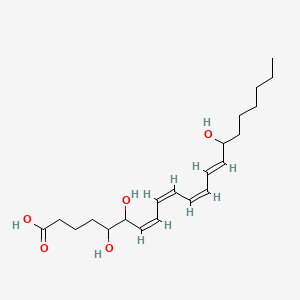
![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)
